1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782781
InChI: InChI=1S/C8H10N4S/c1-12-5-7(2-11-12)10-4-8-3-9-6-13-8/h2-3,5-6,10H,4H2,1H3
SMILES:
Molecular Formula: C8H10N4S
Molecular Weight: 194.26 g/mol

1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17782781

Molecular Formula: C8H10N4S

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
IUPAC Name 1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine
Standard InChI InChI=1S/C8H10N4S/c1-12-5-7(2-11-12)10-4-8-3-9-6-13-8/h2-3,5-6,10H,4H2,1H3
Standard InChI Key NLTSBCWMMIGLFQ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=CN=CS2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine, reflects its bipartite structure: a methyl-substituted pyrazole ring linked via an amine group to a thiazole moiety. Key structural features include:

PropertyValue
Molecular FormulaC₈H₁₀N₄S
Molecular Weight194.26 g/mol
IUPAC Name1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine
Canonical SMILESCN1C=C(C=N1)NCC2=CN=CS2
InChI KeyNLTSBCWMMIGLFQ-UHFFFAOYSA-N
PubChem CID62758861

The pyrazole ring (1-methyl-1H-pyrazol-4-amine) contributes aromaticity and hydrogen-bonding capacity, while the thiazole moiety (1,3-thiazol-5-ylmethyl) introduces sulfur-based reactivity and electronic diversity .

Spectroscopic and Computational Data

  • NMR: Protons on the pyrazole ring resonate between δ 7.2–7.5 ppm, while thiazole protons appear at δ 8.0–8.3 ppm in DMSO-d₆ .

  • FTIR: Stretching vibrations for C=N (1540–1560 cm⁻¹) and C-S (680–700 cm⁻¹) confirm heterocyclic connectivity .

  • DFT Studies: HOMO-LUMO gaps (~4.2 eV) suggest moderate electronic stability, with charge density localized on the thiazole sulfur and pyrazole nitrogen atoms .

Synthesis and Characterization

Industrial-Scale Optimization

  • Continuous Flow Reactors: Improve yield (≥85%) and reduce reaction time.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Physicochemical and Pharmacokinetic Profiles

ParameterValue
LogP (octanol/water)1.88
Solubility (H₂O)2.1 mg/mL
Plasma Protein Binding89%
Metabolic Stabilityt₁/₂ = 4.2 h (human liver microsomes)

ADME Predictions: High gastrointestinal absorption but limited blood-brain barrier penetration .

Future Research Directions

  • Structure-Activity Relationships: Introduce substituents (e.g., -CF₃, -NO₂) to enhance potency .

  • Nanoparticle Delivery Systems: Improve bioavailability via liposomal encapsulation .

  • Computational Modeling: Molecular dynamics simulations to optimize target binding (e.g., bacterial DNA gyrase) .

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